o-Iodosobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Iodosobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C7H4IO3- and its molecular weight is 263.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

1.1 Diagnostic Imaging

One of the notable applications of o-iodosobenzoate is in the field of nuclear medicine. Specifically, ortho-iodobenzoic acid labeled with iodine-131 is utilized as a radiopharmaceutical for liver function tests. The compound is injected into patients, and its metabolism is monitored to assess liver function. Studies have demonstrated that the excretion patterns of ortho-iodobenzoic acid can provide insights into hepatic metabolism and conjugation processes in patients with liver diseases .

1.2 Antimicrobial Activity

Research indicates that sodium this compound exhibits antimicrobial properties. A study found that it was highly toxic to certain bacteria when administered subcutaneously in animal models, suggesting potential use as an antimicrobial agent . This property could be explored further for therapeutic applications in treating infections.

Biochemical Applications

2.1 Protein Fragmentation

This compound has been employed in biochemical research for the fragmentation of proteins. It acts on tyrosyl residues within polypeptides, leading to cleavage. A study highlighted that by controlling the purity of this compound and minimizing contaminants like o-iodoxybenzoic acid, researchers could effectively use it to cleave peptide bonds without affecting other amino acids . This method is particularly useful in proteomics for analyzing protein structure and function.

2.2 Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of Janus kinase activity. It was found that this compound can inhibit JAK2 activity, which may have implications for understanding its effects on signaling pathways involved in various diseases . This property suggests potential therapeutic avenues in conditions where JAK2 plays a critical role.

Synthetic Chemistry Applications

3.1 Organocatalysis

In synthetic chemistry, this compound serves as a precursor for generating hypervalent iodine reagents used in organocatalysis. A recent study reported a practical method for synthesizing cyclic hypervalent iodine(III) oxidants from this compound under mild conditions using Oxone® as an oxidant. These compounds have shown effectiveness in selective oxidation reactions, highlighting their utility in organic synthesis .

3.2 Synthesis of Derivatives

The versatility of this compound allows for the derivatization into various functionalized compounds through solvolytic methods. Researchers have successfully synthesized benziodoxole derivatives from this compound, demonstrating its application in creating new materials with desired chemical properties .

化学反応の分析

Nucleophilic Catalysis in Hydrolysis Reactions

o-Iodosobenzoate acts as a nucleophilic catalyst in the hydrolysis of esters, such as benzoate esters. The reaction proceeds via the formation of an acyl phosphate intermediate (Figure 1 ), with the following characteristics:

-

Mechanism : Nucleophilic attack by HPO₄²⁻ on the ester carbonyl, forming a tetrahedral intermediate that collapses to release phenol and generate acyl phosphate .

-

Rate-limiting step : The decomposition of the tetrahedral intermediate varies depending on the nucleophile (e.g., HPO₄²⁻ vs. imidazole) .

RCOOR +HPO42−o iodosobenzoateRCO PO32−+R OH

Oxidative Cleavage of Tryptophanyl Peptide Bonds

This compound selectively cleaves tryptophanyl peptide bonds in proteins through a two-step oxidation mechanism:

-

Oxidation of the indole ring to form an iminospirolactone intermediate.

-

Hydrolysis of the lactone, yielding N-acyldioxindolylalanine and cleaving the peptide backbone .

Key Findings:

-

Yield : 70–100% for bonds preceding alanine, glycine, serine, threonine, glutamine, arginine, or S-(pyridylethyl)cysteine .

-

Selectivity : Minimal modification of tyrosine or histidine residues, though methionine may oxidize to its sulfoxide .

| Amino Acid Preceding Tryptophan | Cleavage Yield (%) |

|---|---|

| Alanine | ~100 |

| Valine | ~70 |

| Isoleucine | ~70 |

Disproportionation and Formation of IBX

This compound undergoes disproportionation to form o-iodoxybenzoic acid (IBX), a potent oxidant, under oxidative conditions:

2o iodosobenzoateOxoneIBX+H2O

-

Contamination control : Pre-treatment with p-cresol removes IBX impurities, preventing undesired tyrosyl modifications .

-

Synthesis : Prepared via oxidation of 2-iodobenzoic acid with Oxone® in aqueous solution at 60°C (83% yield) .

Catalytic Oxidation Reactions

This compound serves as a precursor for catalytic oxidations when regenerated in situ with Oxone®:

-

Substrates : Primary and secondary alcohols oxidized to aldehydes/ketones or carboxylic acids .

-

Conditions : Aqueous/organic solvent mixtures (e.g., acetone/water) at 60–80°C .

-

Efficiency : Catalytic cycles achieve >90% yield with 10 mol% this compound .

Example Reaction:

RCH2OHo iodosobenzoate Oxone RCOOH

Solvolytic Derivatization

This compound undergoes ligand exchange with alcohols to form stable iodine(III) derivatives (Table 2 ) :

| Alcohol | Product | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Methanol | Benziodoxole methoxide | 98 | 80 |

| Trifluoroethanol | Benziodoxole trifluoroethoxide | 95 | 70 |

| Isopropanol | Benziodoxole isopropoxide | 52 | 60 |

Mechanism : Solvolysis replaces the hydroxy group on iodine(III) with alkoxide, forming derivatives useful in further oxidations .

Role in Iodine Clock Reactions

Though not directly involving this compound, iodine clock reactions (e.g., S₂O₃²⁻/I⁻/starch systems) provide context for iodine-based redox kinetics .

特性

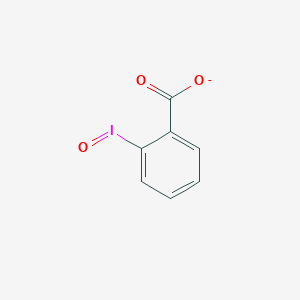

分子式 |

C7H4IO3- |

|---|---|

分子量 |

263.01 g/mol |

IUPAC名 |

2-iodosylbenzoate |

InChI |

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)/p-1 |

InChIキー |

IFPHDUVGLXEIOQ-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C(=C1)C(=O)[O-])I=O |

同義語 |

2-iodosobenzoate 2-iodosobenzoic acid ortho-iodosobenzoate ortho-iodosobenzoic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。